molecular formula C10H8F3N5 B13720637 2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine

2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13720637
M. Wt: 255.20 g/mol
InChI Key: ZCKLKYQHRQGDLA-UHFFFAOYSA-N
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Description

2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine is a chemical compound known for its unique structure and properties It contains a pyrimidine ring substituted with a hydrazino group, a pyridin-2-yl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine and pyridine derivatives.

    Reaction Conditions: The hydrazino group is introduced through a reaction with hydrazine hydrate under controlled conditions.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pyridin-2-yl and trifluoromethyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

    Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and halogenating agents are commonly used in these reactions. Conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

    Major Products: The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted pyrimidines.

Scientific Research Applications

2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

2-Hydrazino-6-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine can be compared with similar compounds such as:

    2-Hydrazino-4-(trifluoromethyl)pyrimidine: Lacks the pyridin-2-yl group, which may affect its biological activity.

    6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidine: Lacks the hydrazino group, which may influence its reactivity and applications.

    2-Hydrazino-6-(pyridin-2-yl)pyrimidine:

The unique combination of the hydrazino, pyridin-2-yl, and trifluoromethyl groups in this compound contributes to its distinct properties and makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C10H8F3N5

Molecular Weight

255.20 g/mol

IUPAC Name

[4-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)8-5-7(16-9(17-8)18-14)6-3-1-2-4-15-6/h1-5H,14H2,(H,16,17,18)

InChI Key

ZCKLKYQHRQGDLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=NC(=N2)NN)C(F)(F)F

Origin of Product

United States

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